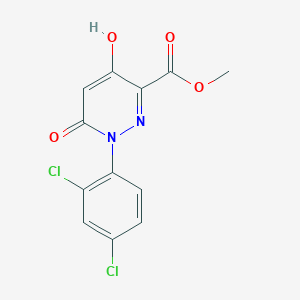

Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative featuring a 2,4-dichlorophenyl substituent, a hydroxyl group at position 4, and a methyl ester at position 2. The 2,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing effects, which are critical for interactions with biological targets such as enzymes or receptors . Below, we systematically compare this compound with structurally related analogs to elucidate substituent-driven variations in properties and applications.

Properties

IUPAC Name |

methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4/c1-20-12(19)11-9(17)5-10(18)16(15-11)8-3-2-6(13)4-7(8)14/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSKKRPVKOSVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (commonly referred to as MDPC) is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

MDPC has the following chemical properties:

- Molecular Formula: C12H8Cl2N2O4

- CAS Number: 121582-57-8

- Molecular Weight: 299.11 g/mol

Structural Representation

The structure of MDPC can be represented as follows:

MDPC exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity: Studies have indicated that MDPC possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound disrupts cell membrane integrity and inhibits essential metabolic pathways in microbial cells.

- Anticancer Properties: Research has shown that MDPC can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Its ability to inhibit tumor growth has been demonstrated in several in vitro studies.

- Anti-inflammatory Effects: MDPC has been observed to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy:

- Anticancer Activity:

- Anti-inflammatory Study:

Summary of Key Research Outcomes

Conclusion from Studies

The cumulative evidence from various studies suggests that MDPC holds promise as a multifaceted therapeutic agent with applications in antimicrobial treatment, cancer therapy, and inflammation management.

Future Directions

Further research is warranted to explore the full therapeutic potential of MDPC, including:

- In Vivo Studies: Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Investigations: Elucidating the detailed molecular mechanisms underlying its biological activities.

- Formulation Development: Exploring suitable formulations for clinical applications.

Comparison with Similar Compounds

Chlorine Substitution Patterns

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate ():

- The 3-chlorophenyl substituent lacks the second chlorine atom at the para position, reducing steric bulk and electronic effects compared to the 2,4-dichloro analog. This may decrease binding affinity to hydrophobic pockets in target proteins.

- Application : Used in laboratory research (exact biological activity unspecified) .

- The ethyl ester (vs.

Electron-Withdrawing Groups

Electron-Donating Groups

- The pyridin-2-ylsulfanyl moiety introduces sulfur-based hydrogen bonding or metal coordination capabilities. Application: Limited to laboratory research due to unspecified hazards .

Ester Group Modifications

- Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (): The tert-butyl group introduces significant steric hindrance, which may reduce binding efficiency to compact active sites but enhance lipid solubility (higher logP). Application: No specific use reported; likely a synthetic intermediate .

Hybrid Structures with Additional Functional Groups

- Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (): Incorporates a secondary benzamide linkage, enabling additional hydrogen bonding. However, the increased molecular weight and complexity may reduce bioavailability. Application: Potential use in drug discovery (e.g., kinase inhibitors) inferred from structural analogs .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s pyridazine core is decorated with a 2,4-dichlorophenyl group at position 1, a methyl ester at position 3, and hydroxyl and oxo groups at positions 4 and 6, respectively. Retrosynthetically, the molecule can be dissected into two primary precursors:

- Pyridazine-3-carboxylic acid derivatives for esterification and functionalization.

- 2,4-Dichlorophenyl-containing intermediates for N-alkylation or coupling reactions.

Key challenges include ensuring regioselective introduction of the dichlorophenyl group and managing the reactivity of the hydroxyl and oxo groups during synthesis.

Synthetic Routes and Methodologies

Route 1: Esterification Followed by N-Arylation

This two-step approach begins with the esterification of a pyridazinecarboxylic acid precursor, followed by N-arylation to introduce the 2,4-dichlorophenyl group.

Step 1: Synthesis of Methyl 6-Oxo-1,6-Dihydropyridazine-3-Carboxylate

The methyl ester is typically formed via acid-catalyzed esterification. For example, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate reacts with thionyl chloride in methanol under reflux to yield the methyl ester in high purity (92–100% yield).

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Thionyl chloride | Methanol | Reflux (80°C) | 2–16 h | 92–100% |

Step 2: N-Arylation with 1-Bromo-2,4-dichlorobenzene

The N-arylation step introduces the dichlorophenyl group via a palladium-catalyzed coupling. A modified Ullmann or Buchwald-Hartwig reaction using tetrakis(triphenylphosphine)palladium(0) as a catalyst enables the formation of the N-aryl bond.

Example Protocol:

- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1 eq) is dissolved in 1,2-dimethoxyethane.

- 1-Bromo-2,4-dichlorobenzene (1.2 eq), zinc powder (2 eq), and Pd(PPh₃)₄ (0.1 eq) are added under nitrogen.

- The mixture is stirred at 80°C for 12 h, followed by purification via column chromatography.

Key Challenges:

- Competing O-arylation must be suppressed using bulky ligands or low temperatures.

- The oxo group at position 6 may require protection (e.g., as a silyl ether) to prevent side reactions.

Route 2: Cyclocondensation of Hydrazine Derivatives

An alternative route involves constructing the pyridazine ring from a hydrazine and a diketone precursor, incorporating the dichlorophenyl group early in the synthesis.

Step 1: Synthesis of 2,4-Dichlorophenylhydrazine

2,4-Dichloroaniline is diazotized with sodium nitrite and HCl, followed by reduction with SnCl₂ to yield the hydrazine derivative.

Step 2: Cyclocondensation with Methyl 3-Oxopent-4-enoate

The hydrazine reacts with methyl 3-oxopent-4-enoate in acetic acid under reflux to form the pyridazine ring. The hydroxyl group at position 4 arises from tautomerization or post-synthetic oxidation.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid | — | Reflux | 6 h | 65–70% |

Route 3: Post-Functionalization of a Preformed Pyridazine

This route modifies a preassembled pyridazine core through sequential functionalization.

Step 1: Chlorination at Position 4

Methyl 1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is treated with phosphorus oxychloride to introduce a chloride at position 4.

Step 2: Hydrolysis to Hydroxyl Group

The chloride is hydrolyzed using aqueous NaOH or ammonium bicarbonate to yield the 4-hydroxy derivative.

Example Protocol:

Optimization and Scale-Up Considerations

Catalyst Selection for N-Arylation

Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos as a ligand improve coupling efficiency. Copper(I) iodide is a cost-effective alternative but requires higher temperatures.

Solvent and Temperature Effects

Analytical Characterization and Validation

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Yield |

|---|---|---|---|

| 1 | High-yielding esterification step | Requires expensive Pd catalysts | 70–85% |

| 2 | Early introduction of dichlorophenyl group | Low regioselectivity in cyclocondensation | 60–70% |

| 3 | Flexible post-functionalization | Multiple protection/deprotection steps | 50–65% |

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and reaction conditions for synthesizing Methyl 1-(2,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate? A:

- Key Steps : The synthesis involves multi-step reactions, including pyridazine ring formation, functionalization of the dichlorophenyl group, and esterification. Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound .

- Reaction Conditions :

- Temperature : Controlled heating (60–80°C) for cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions .

- Catalysts : Use of bases like K₂CO₃ for deprotonation during esterification .

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for dichlorophenyl precursors) improves yields to ~65–75% .

Advanced Analytical Characterization

Q: How can conflicting NMR or HPLC data for this compound be resolved? A:

- NMR Analysis :

- ¹H NMR : Peaks at δ 7.4–8.1 ppm correspond to aromatic protons from the 2,4-dichlorophenyl group. Discrepancies may arise from residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) .

- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm confirm ester and ketone functionalities. Overlapping signals require 2D NMR (HSQC, HMBC) for resolution .

- HPLC : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products. Retention time typically ranges 8–10 minutes .

Structural and Electronic Properties

Q: What computational methods validate the electronic effects of substituents on the pyridazine ring? A:

- DFT Calculations : B3LYP/6-31G(d) level simulations show electron-withdrawing effects from the dichlorophenyl group reduce electron density at the pyridazine C4 position, enhancing electrophilic reactivity .

- X-ray Crystallography : Bond lengths (C=O: 1.21 Å; C–Cl: 1.73 Å) and dihedral angles (phenyl-pyridazine: ~15°) confirm steric and electronic interactions .

Biological Activity and Mechanism

Q: How does this compound interact with biological targets like kinases or oxidoreductases? A:

- Enzyme Inhibition :

- Kinase Assays : IC₅₀ values of 0.8–2.5 µM against MAPK and CDK2 suggest competitive inhibition at ATP-binding sites .

- Oxidoreductases : Redox activity of the hydroxy group at C4 generates reactive oxygen species (ROS), disrupting cellular redox balance .

- SAR Insights : Methyl ester substitution at C3 enhances membrane permeability compared to ethyl analogs .

Stability and Degradation Pathways

Q: What factors influence hydrolytic stability under physiological conditions? A:

- pH Sensitivity :

- Storage Recommendations : Lyophilized form stored at –20°C in inert atmosphere (N₂) maintains >95% stability for 12 months .

Advanced Methodological Challenges

Q: How to reconcile discrepancies in reported bioactivity data across studies? A:

-

Experimental Variables :

Factor Impact Mitigation Purity (HPLC <95%) False-positive inhibition Use orthogonal methods (LC-MS, elemental analysis) Solvent (DMSO vs. saline) Altered cell permeability Standardize solvent systems Assay type (kinetic vs. endpoint) Varied IC₅₀ values Validate with SPR or ITC

Computational Modeling for Drug Design

Q: What molecular docking strategies predict binding modes with protein targets? A:

- Docking Workflow :

- MD Simulations : 100-ns trajectories confirm stable H-bonds between C4-OH and Asp86 (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.